Sodium N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutyramidate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutyramidate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a sodium ion bonded to a complex organic moiety, which includes a 4-chloro-2,5-dimethoxyphenyl group and a 3-oxobutyramidate group. Its distinct structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in chemistry and related disciplines.
Vorbereitungsmethoden
The synthesis of Sodium N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutyramidate typically involves several steps:
Starting Materials: The synthesis begins with the preparation of 4-chloro-2,5-dimethoxyaniline and 3-oxobutanoic acid.
Reaction Conditions: The 4-chloro-2,5-dimethoxyaniline is reacted with 3-oxobutanoic acid under controlled conditions to form the intermediate N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutyramide.
Sodium Salt Formation: The intermediate is then treated with a sodium hydroxide solution to form the final product, this compound
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Analyse Chemischer Reaktionen
Sodium N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutyramidate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations.
Wissenschaftliche Forschungsanwendungen
Sodium N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutyramidate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of dyes and pigments
Wirkmechanismus
The mechanism of action of Sodium N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutyramidate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression
Vergleich Mit ähnlichen Verbindungen
Sodium N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutyramidate can be compared with other similar compounds, such as:
2-(4-Iodo-2,5-dimethoxyphenyl)-N-(2-methoxyphenyl)methyl ethanamine (25I-NBOMe): Known for its potent hallucinogenic effects.
2-(4-Chloro-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine (25C-NBOMe): Another hallucinogenic compound with similar structural features.
4-Bromo-2,5-dimethoxy-N-(2-methoxyphenyl)methyl benzeneethanamine (25B-NBOMe): A related compound with distinct pharmacological properties.
The uniqueness of this compound lies in its specific structural configuration and the resulting chemical and biological activities.
Eigenschaften
CAS-Nummer |
93964-26-2 |
---|---|
Molekularformel |
C12H11ClNNaO6 |
Molekulargewicht |
323.66 g/mol |
IUPAC-Name |
sodium;4-(4-chloro-2,5-dimethoxyanilino)-2,4-dioxobutanoate |
InChI |
InChI=1S/C12H12ClNO6.Na/c1-19-9-4-7(10(20-2)3-6(9)13)14-11(16)5-8(15)12(17)18;/h3-4H,5H2,1-2H3,(H,14,16)(H,17,18);/q;+1/p-1 |
InChI-Schlüssel |
HWCTZRUQTLURIV-UHFFFAOYSA-M |
Kanonische SMILES |
COC1=CC(=C(C=C1NC(=O)CC(=O)C(=O)[O-])OC)Cl.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.